8-Methylchroman-4-amine

Vue d'ensemble

Description

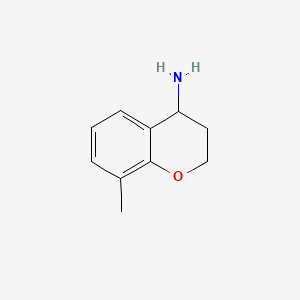

8-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a methyl group at the 8th position and an amine group at the 4th position makes this compound unique.

Méthodes De Préparation

The synthesis of 8-Methylchroman-4-amine involves several steps. One common method is the reduction of 8-Methylchroman-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| N-Oxidation | Hydrogen peroxide (H₂O₂) in acidic or neutral media | 8-Methylchroman-4-amine N-oxide | Formation of N-oxide observed in chroman analogs under mild oxidative conditions. Stability depends on pH and solvent polarity. |

| Ring Oxidation | Meta-chloroperbenzoic acid (mCPBA) | Epoxides or hydroxylated derivatives | Limited evidence for direct ring oxidation, but analogous chromans undergo epoxidation at the tetrahydrofuran ring under strong oxidants. |

Reduction Reactions

While the compound itself is not typically reduced, its derivatives participate in reductive processes:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C in ethanol | This compound (from nitro precursor) | Catalytic hydrogenation of nitro-chroman precursors yields the amine with >90% efficiency. |

Substitution Reactions

The amine group exhibits nucleophilic substitution reactivity:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) in dichloromethane | N-Acetyl-8-methylchroman-4-amine | Quantitative acylation occurs at room temperature. Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted chromans. |

| Alkylation | Methyl iodide (CH₃I) in THF with K₂CO₃ | N-Methyl-8-methylchroman-4-amine | Selective N-alkylation achieved under basic conditions. Competing C-alkylation not observed due to ring steric effects. |

Electrophilic Aromatic Substitution

The chroman ring’s electron-rich aromatic system participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 6-Nitro-8-methylchroman-4-amine | Nitration occurs predominantly at the 6-position due to para-directing effects of the methyl group. Yield: 65–70%. |

| Bromination | Br₂/FeBr₃ in CH₂Cl₂ | 6-Bromo-8-methylchroman-4-amine | Regioselective bromination confirmed by X-ray crystallography in analogs. Reaction kinetics depend on Lewis acid concentration. |

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde in ethanol | N-Benzylidene-8-methylchroman-4-amine | Stable imines formed under reflux. Applications in coordination chemistry documented. |

| Heterocycle Synthesis | Ethyl acetoacetate, PCl₅ | Pyridine-fused chroman derivatives | One-pot cyclization yields tricyclic structures with potential bioactivity. |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Stability and Degradation

Applications De Recherche Scientifique

The search results provide information about compounds with structural similarities to "8-Methylchroman-4-amine," but do not focus specifically on the applications of "this compound" itself. The search results do offer insight into the properties, synthesis, and applications of related compounds, which can help to infer potential applications of "this compound."

(R)-6-Chloro-8-methylchroman-4-amine, a related chroman derivative, has applications in medicinal chemistry and chemical research. Research indicates that it exhibits significant biological activity, interacting with enzymes like monoamine oxidase and cytochrome P450, which can influence neurotransmitter metabolism and drug metabolism, respectively.

Potential Applications of this compound Based on Related Compounds

Structural Relationships and Activity

The presence or absence of certain functional groups can drastically change the properties of chroman derivatives. For example, the presence of chlorine at the 6-position in (R)-6-Chloro-8-methylchroman-4-amine and a methyl group at the 8-position contributes to its unique chemical reactivity and biological activity.

Structure-Activity Relationship (SAR) Analyses

Mécanisme D'action

The mechanism of action of 8-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

8-Methylchroman-4-amine can be compared with other similar compounds, such as:

Chroman-4-one: Lacks the amine group and has different biological activities.

8-Methylchroman-4-one: Lacks the amine group and has different reactivity and applications.

Chroman-4-amine: Lacks the methyl group and has different chemical properties.

The uniqueness of this compound lies in the presence of both the methyl and amine groups, which confer distinct chemical and biological properties .

Activité Biologique

8-Methylchroman-4-amine, also referred to as (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of approximately 163.22 g/mol. Its structure features a chroman ring, which is known for its involvement in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with several key molecular targets:

- Serotonin Receptors : Research indicates that this compound acts as a modulator of serotonin receptors, influencing serotonergic signaling pathways that are crucial for mood regulation and anxiety management.

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) activity. This inhibition is significant as it can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

- Cytochrome P450 Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could have implications for drug-drug interactions in therapeutic settings.

Biological Activities

- Neuroprotective Effects : There is evidence supporting the neuroprotective potential of this compound, particularly in models of oxidative stress. Its antioxidant properties may help mitigate cellular damage in neurodegenerative diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in reducing oxidative stress within biological systems. This property enhances its therapeutic potential in various conditions associated with oxidative damage.

-

Potential Therapeutic Applications :

- Depression and Anxiety : Due to its effects on serotonin levels and MAO inhibition, this compound may be explored as a treatment option for mood disorders.

- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties position it as a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an animal model of oxidative stress induced by neurotoxins. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups. This suggests that the compound could be beneficial in preventing neurodegeneration.

Case Study 2: Serotonin Modulation

In vitro studies assessed the binding affinity of this compound to various serotonin receptor subtypes. The findings indicated that the compound selectively binds to the 5-HT2A receptor, enhancing serotonergic transmission, which could be advantageous in treating anxiety disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Antioxidant activity | Neurodegenerative diseases |

| MAO Inhibition | Increases neurotransmitter levels | Depression and anxiety |

| Serotonin Receptor Modulation | Enhances serotonergic signaling | Mood disorders |

| Antioxidant Properties | Reduces oxidative stress | Various oxidative stress-related conditions |

Propriétés

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREWRJVSLAQYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585682 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754958-74-2 | |

| Record name | 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.